molecular formula C10H10FNO B2611225 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine CAS No. 159009-23-1

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B2611225
CAS No.: 159009-23-1
M. Wt: 179.194
InChI Key: DVYLBXVDCSGLLN-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C10H10FNO. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzofuran ring and an amine group at the ethan-1-amine position makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine typically involves several steps:

    Starting Material: The synthesis often begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.

    Cyclization: This intermediate undergoes cyclization to form 5-fluoro-2-benzofuran.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine can be compared with other benzofuran derivatives:

These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity due to the fluorine atom.

Properties

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYLBXVDCSGLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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